
2-(2,3-Dihydro-1H-indol-1-yl)-1-phenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Indolin-1-yl)-1-phenylethanone is an organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolin-1-yl)-1-phenylethanone typically involves the reaction of indoline with acetophenone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the indoline, followed by nucleophilic addition to the carbonyl group of acetophenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-(Indolin-1-yl)-1-phenylethanone may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or ruthenium complexes can be employed to enhance the reaction efficiency and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-(Indolin-1-yl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(Indolin-1-yl)-1-phenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a neuroprotective agent and its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects in treating conditions such as ischemic stroke and neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 2-(Indolin-1-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to cross the blood-brain barrier and its affinity for neuroreceptors make it a promising candidate for neurological research.
類似化合物との比較
Similar Compounds
Indolin-2-one: Another indoline derivative with a ketone group at the 2-position.
1-Phenyl-2-indolinone: A structural isomer with the ketone group on the indoline ring.
Indole-3-carbinol: A compound with a similar indole structure but different functional groups.
Uniqueness
2-(Indolin-1-yl)-1-phenylethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
88919-99-7 |
|---|---|
分子式 |
C16H15NO |
分子量 |
237.30 g/mol |
IUPAC名 |
2-(2,3-dihydroindol-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C16H15NO/c18-16(14-7-2-1-3-8-14)12-17-11-10-13-6-4-5-9-15(13)17/h1-9H,10-12H2 |
InChIキー |
CDCQPBZDRNRZSJ-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=CC=CC=C21)CC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11870009.png)
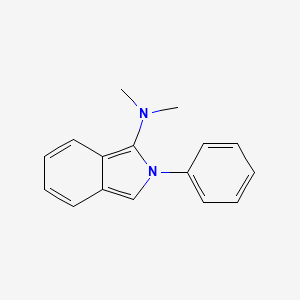
![[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11870036.png)
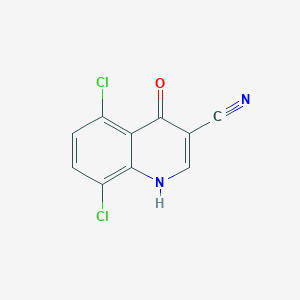
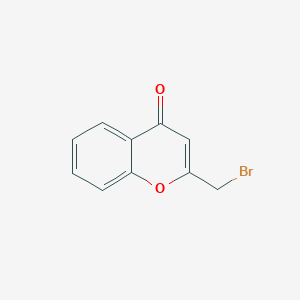
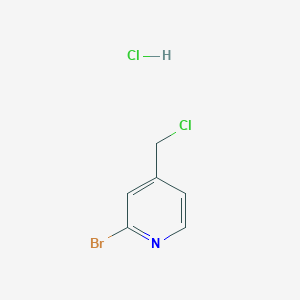
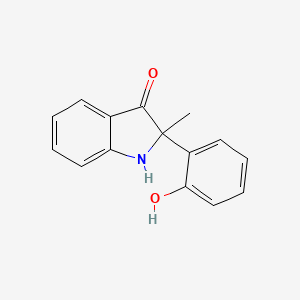
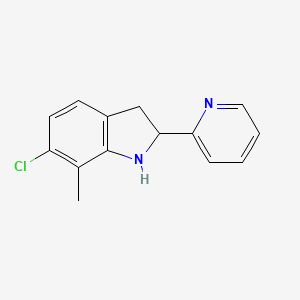

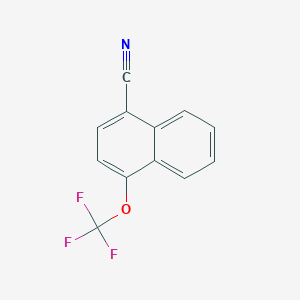
![2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11870079.png)


